N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 505.594 g/mol. The compound is characterized by its unique structural features, including a tetrahydrotriazole moiety and various substituents that enhance its biological activity. It is primarily intended for research purposes and is not approved for therapeutic use in humans or animals.
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of the triazole ring further contributes to its pharmacological profile, making it a subject of interest in drug discovery and development .
The synthesis of N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps that typically include:
The synthetic route may require specific reagents such as coupling agents (e.g., carbodiimides) and protective groups to ensure selective reactions at various stages. Conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity .
The molecular structure of N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be represented using various chemical notation systems:
InChI=1S/C28H32FN5O3/c1-18(2)14-15-32-26(36)23-13-10-20(25(35)30-22-6-4-3-5-7-22)16-24(23)34-27(32)31-33(28(34)37)17-19-8-11-21(29)12-9-19/h8-13,16,18,22H,3-7,14-15,17H2,1-2H3,(H,30,35)
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F
These notations provide insight into the connectivity and stereochemistry of the molecule.
The compound exhibits a high log P value (XLogP3 = 5), indicating significant lipophilicity which may influence its pharmacokinetic properties such as absorption and distribution within biological systems.
N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can participate in several chemical reactions:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the fluorine atom and the steric effects introduced by the bulky cyclohexyl group. Reaction conditions must be carefully controlled to avoid undesired side products.
The mechanism of action for N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymatic activities related to cancer proliferation and microbial resistance mechanisms. The specific binding affinity and inhibition kinetics would require further investigation through biochemical assays .
The physical properties of N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include:
The chemical properties include:
N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity that drives innovation in medicinal chemistry. Further research will elucidate its full potential in therapeutic applications.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7